5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3
Overview
Description
5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3 is a compound of significant interest in the field of organic chemistry. It is a colorless solid used primarily in scientific research, particularly in the study of metabolic pathways and the development of pharmaceutical intermediates .
Preparation Methods
The synthesis of 5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3 involves several steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . Industrial production methods often involve optimizing these reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3 is used extensively in scientific research. Its applications include:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used to study metabolic pathways and enzyme interactions.
Industry: It is used in the development of pharmaceutical intermediates and other chemical products.
Mechanism of Action
The compound exerts its effects through stable isotope labeling, which allows researchers to study metabolic pathways in vivo safely. It acts as an isotopic labeled impurity in the commercial synthesis of Raltegravir, a potent integrase inhibitor used as an antiretroviral medication for HIV treatment. The molecular targets and pathways involved include the inhibition of HIV integrase, an enzyme essential for viral replication.
Comparison with Similar Compounds
Similar compounds include:
1,6-Dihydro-5-hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxylic Acid Methyl Ester: An intermediate in the preparation of HIV-integrase inhibitors.
Benzoic acid, 2-hydroxy-5-methyl-, methyl ester: Used as a pharmaceutical intermediate.
Properties
IUPAC Name |
methyl 5-hydroxy-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-6-(trideuteriomethoxy)pyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6/c1-18(2,21-17(24)27-10-11-8-6-5-7-9-11)16-19-12(15(23)26-4)13(22)14(20-16)25-3/h5-9,22H,10H2,1-4H3,(H,21,24)/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCMQMXYACFBJQ-HPRDVNIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=C(C(=N1)OC)O)C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=NC(=NC(=C1O)C(=O)OC)C(C)(C)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675947 | |
Record name | Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-[(~2~H_3_)methyloxy]pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185032-53-4 | |
Record name | Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-[(~2~H_3_)methyloxy]pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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